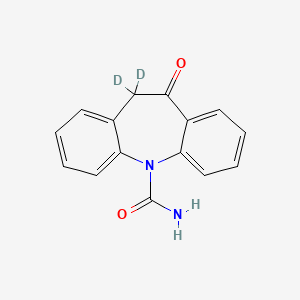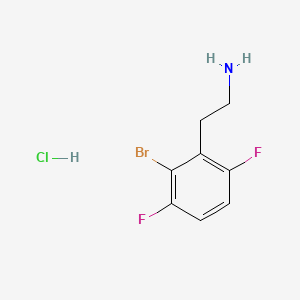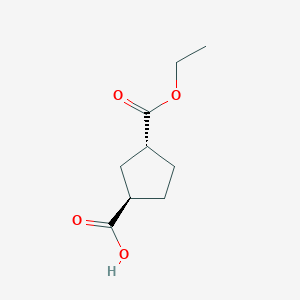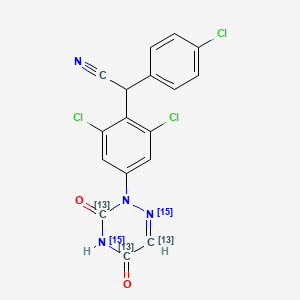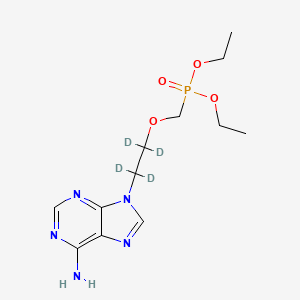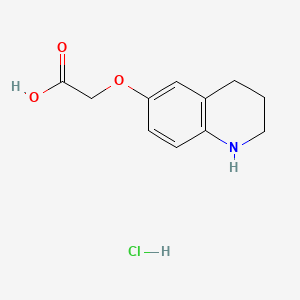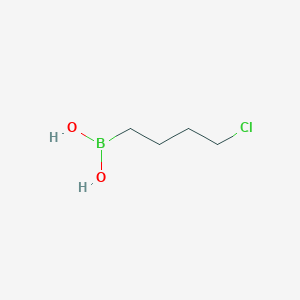
(4-Chlorobutyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (4-Chlorobutyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OiPr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve metal-catalyzed borylation of alkanes and arenes via C-H activation. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form borate esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chlorobutyl)boronic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, boronic acids are used for their ability to form reversible covalent bonds with diols. This property makes them useful in the design of sensors and drug delivery systems. For example, boronic acid-based materials are used in glucose sensors for diabetes management .
Industry
In industry, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of catalysts for various chemical processes .
Mécanisme D'action
The mechanism of action of (4-Chlorobutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in molecular recognition and catalysis. The boron atom in boronic acids acts as a Lewis acid, accepting electron pairs from nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Cyclobutylboronic acid
- Pinacol boronic esters
Uniqueness
(4-Chlorobutyl)boronic acid is unique due to its specific structure, which includes a chlorobutyl group. This structural feature imparts distinct reactivity and properties compared to other boronic acids. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions .
Propriétés
Numéro CAS |
71081-50-0 |
|---|---|
Formule moléculaire |
C4H10BClO2 |
Poids moléculaire |
136.39 g/mol |
Nom IUPAC |
4-chlorobutylboronic acid |
InChI |
InChI=1S/C4H10BClO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 |
Clé InChI |
UELLUJHBUAIKGW-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
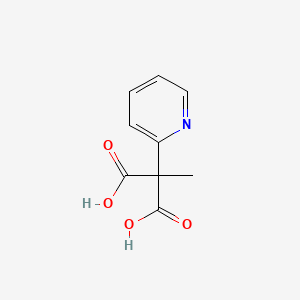
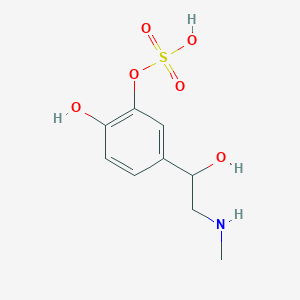

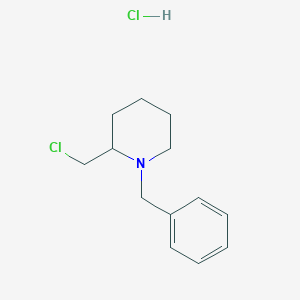

![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
